![molecular formula C17H16N2O5S2 B2792859 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-66-2](/img/structure/B2792859.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMXAA, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DMXAA was first synthesized in the late 1990s, and since then, several studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves the reaction of 4-(methylsulfonyl)benzoic acid with 4,7-dimethoxybenzo[d]thiazol-2-amine in the presence of a coupling agent to form the desired product.
Starting Materials
4-(methylsulfonyl)benzoic acid, 4,7-dimethoxybenzo[d]thiazol-2-amine, Coupling agent (e.g. EDC, HATU, DIC)
Reaction
Step 1: Dissolve 4-(methylsulfonyl)benzoic acid (1.0 equiv) and coupling agent (1.2 equiv) in dry DMF., Step 2: Add 4,7-dimethoxybenzo[d]thiazol-2-amine (1.1 equiv) to the reaction mixture and stir at room temperature for 12-24 hours., Step 3: Quench the reaction with water and extract the product with ethyl acetate., Step 4: Purify the crude product by column chromatography to obtain N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide as a white solid.
Wirkmechanismus
The exact mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is not fully understood, but it is believed to involve the activation of the innate immune system. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer cells. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.
Biochemische Und Physiologische Effekte
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response to cancer cells. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to have a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved pharmacological properties. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to have potent anti-tumor activity in preclinical studies, which makes it a promising candidate for further development as an anti-cancer agent. However, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has several limitations as a research tool. It has a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to have toxic effects at high doses, which can limit its use in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. One area of research is the development of analogs with improved pharmacological properties, such as longer half-life and reduced toxicity. Another area of research is the combination of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide with other anti-cancer agents to improve its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide and its potential applications in cancer therapy.
Wissenschaftliche Forschungsanwendungen
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its potential anti-cancer properties. Several preclinical studies have demonstrated that N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has potent anti-tumor activity against a wide range of cancer types, including lung, breast, colon, and prostate cancers. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to induce tumor necrosis and inhibit angiogenesis, which are key mechanisms involved in cancer growth and metastasis.
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-12-8-9-13(24-2)15-14(12)18-17(25-15)19-16(20)10-4-6-11(7-5-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIIFVRLPKHDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

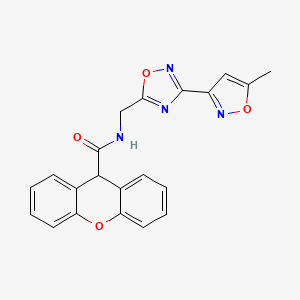
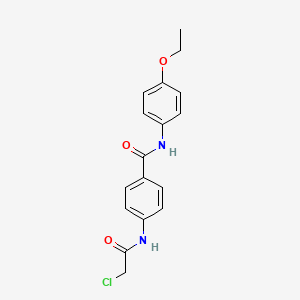
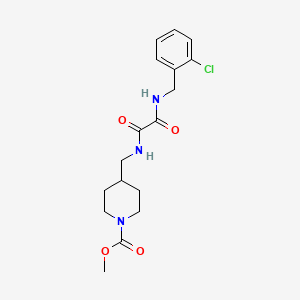
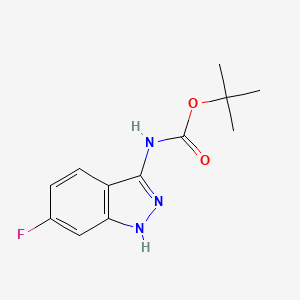
![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)
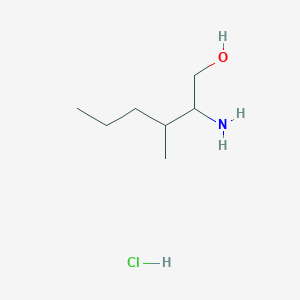
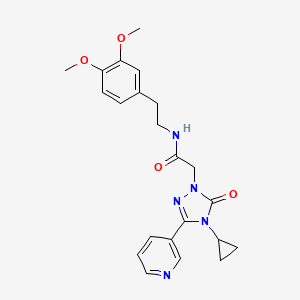



![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2792791.png)
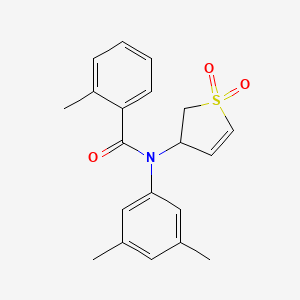
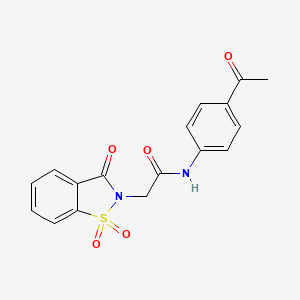
![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)